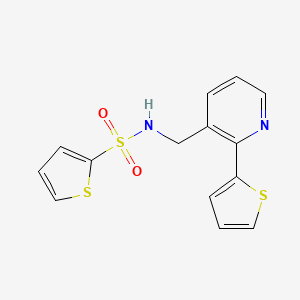

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Beschreibung

N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyridine-thiophene hybrid scaffold. Its structure combines a pyridine ring substituted with a thiophene moiety at the 2-position and a thiophene-2-sulfonamide group linked via a methylene bridge.

Activation of thiophene carboxylic acids to acyl chlorides.

Eigenschaften

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S3/c17-21(18,13-6-3-9-20-13)16-10-11-4-1-7-15-14(11)12-5-2-8-19-12/h1-9,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFABYAGXSNKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the reaction of thiophene-2-carboxaldehyde with 2-(thiophen-2-yl)pyridin-3-ylmethanamine under acidic conditions to form an imine intermediate. This intermediate is then subjected to sulfonation to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Analyse Chemischer Reaktionen

Types of Reactions: N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of reduced thiophene derivatives.

Substitution: Introduction of various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies.

Medicine: Research is ongoing to explore its therapeutic properties, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: Its unique chemical properties make it valuable in the production of advanced materials, such as conductive polymers and organic semiconductors.

Wirkmechanismus

The exact mechanism by which N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to downstream effects in biological pathways. Further research is needed to elucidate its precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide (Compound 96)

- Structure : Features a benzo[b]thiophene-sulfonamide core fused with a benzo[d]thiazole-thiophene system.

- Key Differences: The benzo[d]thiazole-thiophene scaffold introduces greater aromaticity and rigidity compared to the pyridine-thiophene system in the target compound.

- Bioactivity : Demonstrated inhibitory activity against anthrax lethal factor (LF), a metalloprotease, highlighting the role of sulfonamide groups in chelating zinc ions in enzyme active sites .

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(isoxazol-5-yl)thiophene-2-sulfonamide (Compound 97)

- Structure : Incorporates an isoxazole-substituted thiophene-sulfonamide.

- Key Differences :

- The isoxazole ring introduces heteroatomic polarity, enhancing solubility in polar solvents.

- The absence of a pyridine ring reduces basicity compared to the target compound.

- Bioactivity : Similar LF inhibition profile to Compound 96 but with reduced potency, suggesting that pyridine’s Lewis basicity may enhance target binding .

N-(2-{[6-(1H-Pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)thiophene-2-sulfonamide

- Structure: Contains a pyridazine-pyrrole system linked to thiophene-2-sulfonamide via an ethylamino bridge.

- Key Differences: The pyridazine-pyrrole moiety offers distinct π-π stacking interactions compared to pyridine-thiophene.

- Physicochemical Properties : The Smiles string (O=S(=O)(NCCNc1ccc(-n2cccc2)nn1)c1cccs1) indicates extended conjugation, which may influence UV-Vis absorption profiles .

Research Implications

- Structure-Activity Relationships (SAR) :

- Synthetic Challenges :

- The methylene bridge in the target compound requires precise regioselective coupling, contrasting with the simpler amine linkages in analogs like Compound 96 .

Biologische Aktivität

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034448-23-0 |

| Molecular Formula | C₁₄H₁₂N₂O₂S₃ |

| Molecular Weight | 336.5 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene and pyridine derivatives. The condensation reaction forms the core structure, followed by sulfonation to introduce the sulfonamide group.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.25 |

| Bacillus subtilis | 62.5 |

| Candida albicans | 31.25 |

These results indicate that the compound possesses bactericidal properties, which may be attributed to its ability to inhibit protein synthesis and nucleic acid production in microbial cells .

Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities. In DPPH and hydroxyl radical scavenging assays, it showed notable activity, suggesting potential for use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been shown to inhibit the expression of inflammatory mediators such as COX-2 and iNOS in cellular models, indicating its potential role as an anti-inflammatory agent. The following table summarizes the effects on mRNA expression levels:

| Treatment | COX-2 mRNA Expression (Relative Units) | iNOS mRNA Expression (Relative Units) |

|---|---|---|

| Control | 1.0 | 1.0 |

| N-(thiophen derivative) | 0.5 | 0.4 |

These findings highlight the compound's ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

- Antibacterial Efficacy : A study focusing on the antibacterial properties of thiophene derivatives included this compound, revealing its effectiveness against MRSA strains with an MIC significantly lower than standard antibiotics like ciprofloxacin .

- Cancer Cell Inhibition : Investigations into the cytotoxic effects of this compound on various cancer cell lines demonstrated a selective growth inhibition of tumor cells while sparing non-tumorigenic cells at concentrations around 10 µM . This selectivity suggests a promising therapeutic window for cancer treatment.

Computational Studies

Computational studies, including molecular docking simulations, have been conducted to elucidate the binding interactions of this compound with target proteins involved in microbial resistance and inflammation pathways. These studies support experimental findings by predicting favorable binding affinities and interactions at the molecular level .

Q & A

Q. Table 1: Representative Yields from Analogous Syntheses

| Step | Intermediate | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 1 | Thiophene-2-sulfonyl chloride | 75–85 | ClSO₃H, RT, 2h | |

| 2 | Pyridinylmethyl amine | 60–70 | NaBH₄, MeOH, 0°C | |

| 3 | Final coupling | 44–85 | DMF, DMAP, reflux |

Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., thiophene-proton shifts at δ 7.2–7.8 ppm; pyridine C-H coupling constants confirm substitution patterns) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 377.05) .

- X-ray Crystallography : SHELXL refinement resolves bond lengths (C-S: 1.70–1.75 Å) and dihedral angles (thiophene-pyridine: 8.5–13.5°), critical for confirming stereoelectronic properties .

How do the dihedral angles between the thiophene and pyridine rings influence the compound's molecular conformation and potential biological interactions?

Level: Advanced

Methodological Answer:

Dihedral angles (8.5–13.5° in analogous structures) determine planarity and solvent accessibility. For example:

- Planar Conformation : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., FAD-dependent oxidoreductases) .

- Non-planar Twist : Reduces steric clash in hydrophobic pockets, as seen in TRPV1 antagonists with similar scaffolds .

- Validation : Overlay experimental (X-ray) and DFT-optimized structures to quantify angle-dependent binding energy changes .

What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay variability or impurity profiles. Mitigation approaches include:

- Standardized Assays : Use cell lines with consistent receptor expression levels (e.g., HEK293 for TRPV1 studies) .

- Purity Verification : HPLC-MS (≥98% purity) and elemental analysis to exclude confounding byproducts .

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies; statistical meta-analysis identifies outliers .

What role do the thiophene sulfonamide and pyridinylmethyl groups play in the compound's electronic properties and reactivity?

Level: Basic

Methodological Answer:

- Thiophene Sulfonamide : Electron-withdrawing sulfonamide (-SO₂NH-) increases electrophilicity, facilitating nucleophilic substitution. The thiophene ring contributes to π-conjugation, enhancing UV absorbance (λmax ~270 nm) .

- Pyridinylmethyl Group : Acts as a steric director during synthesis and modulates solubility (logP ~2.5 in PBS) .

- Synergistic Effects : Combined groups stabilize charge-transfer complexes in redox assays, relevant to oxidase inhibition .

How can computational modeling be integrated with experimental data to predict the compound's binding affinity to target proteins?

Level: Advanced

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB 6ze4) to map sulfonamide interactions with FAD-binding pockets .

- MD Simulations : AMBER force fields simulate conformational flexibility; correlate RMSD values (<2.0 Å) with experimental IC₅₀ .

- QSAR Models : Train on analogs (e.g., thiophene-carboxamides) to predict bioactivity, validated via Leave-One-Out cross-validation (R² >0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.